molecular formula C16H19ClN2O B1420328 2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole CAS No. 1096913-02-8

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole

Cat. No. B1420328
M. Wt: 290.79 g/mol
InChI Key: WFGHFMXJSRNERO-UHFFFAOYSA-N
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Description

The compound “2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole” is an organic compound. Organic compounds are typically composed of carbon atoms in rings or long chains, to which are attached other atoms of such elements as hydrogen, oxygen, and nitrogen .


Synthesis Analysis

The synthesis of organic compounds often involves several steps, including the creation of a carbon skeleton and the addition of functional groups . The synthesis of a specific compound like “2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole” would depend on the specific reactions involved.


Molecular Structure Analysis

The molecular structure of an organic compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together . The structure can be represented in various ways, including molecular formulas, structural formulas, and line-angle formulas .


Chemical Reactions Analysis

Organic compounds can undergo a variety of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions . The specific reactions that “2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole” can undergo would depend on its molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . These properties are determined by the compound’s molecular structure and the types of chemical bonds it contains.

Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazoles, including derivatives similar to the specified compound, have been investigated for their antibacterial properties. For instance, Rai et al. (2009) synthesized a series of novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. Among these, specific compounds exhibited significant antibacterial activity against various bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Photoluminescent Properties

Han et al. (2010) studied 1,3,4-oxadiazole derivatives for their mesomorphic behavior and photo-luminescent properties. They synthesized compounds that exhibited strong blue fluorescence emission and good photoluminescence quantum yields, suggesting potential applications in photonic and display technologies (Han, Wang, Zhang, & Zhu, 2010).

Anti-convulsant and Anti-inflammatory Activities

Bhat et al. (2016) explored the potential of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole derivatives for their in vivo anti-convulsant and anti-inflammatory activities. Some of these compounds showed significant biological activities, supported by molecular docking studies (Bhat, Nagaraja, Kayarmar, Raghavendra, Rajesh, & Manjunatha, 2016).

Insecticidal Activity

Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings and evaluated their insecticidal activities against diamondback moth (Plutella xylostella). Some compounds exhibited good insecticidal activities, demonstrating the potential of 1,3,4-oxadiazole derivatives in pest control (Qi, Chen, Wang, Ni, Li, Zhu, & Yuan, 2014).

Corrosion Inhibition

Kalia et al. (2020) studied oxadiazole derivatives as agents for controlling the dissolution of mild steel in corrosive environments. Their research indicated that these compounds could act as effective corrosion inhibitors, with potential applications in material science and engineering (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or reactive, while others are relatively safe to handle .

properties

IUPAC Name

2-[chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c17-15(13-8-2-1-3-9-13)16-19-18-14(20-16)11-10-12-6-4-5-7-12/h1-3,8-9,12,15H,4-7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGHFMXJSRNERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NN=C(O2)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 2
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 3
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 4
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 5
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole
Reactant of Route 6
2-[Chloro(phenyl)methyl]-5-(2-cyclopentylethyl)-1,3,4-oxadiazole

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